molecular formula C22H16N4O4 B2427853 1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899984-20-4

1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2427853
CAS No.: 899984-20-4
M. Wt: 400.394
InChI Key: KMDVAIZQQJPYNP-UHFFFAOYSA-N
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Description

The compound “1-benzyl-N-(4-nitrophenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide” is a complex organic molecule that contains several functional groups, including a benzyl group, a nitrophenyl group, and a naphthyridine group. These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the nitro group could potentially undergo reduction reactions, and the amide group could participate in hydrolysis reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the nitro group and the amide group could increase its solubility in polar solvents .

Scientific Research Applications

Applications in Synthesis and Chemical Analysis

Novel Annulated Products Synthesis : The compound has been utilized in the synthesis of novel heterocyclic systems, demonstrating reactivity typical for pyrrole-type compounds. This exploration contributes to the development of new chemical entities and expands our understanding of heterocyclic chemistry (Deady & Devine, 2006).

Chiral Linear Carboxamides Synthesis : The chemical serves as a precursor in the synthesis of chiral linear carboxamides with peptide linkage. This process involves the condensation with various sugar pentose derivatives, showcasing its versatility in creating compounds with potential biological activity (Khalifa et al., 2016).

Cannabinoid Receptor Agonists Development : It's been used in the design and synthesis of cannabinoid-2 receptor agonists, indicating its utility in developing therapeutic agents targeting specific receptors (Manera et al., 2009).

Anti-inflammatory and Anticancer Potential : Certain derivatives have shown significant anti-inflammatory activity, and the potential to act as anticancer agents, highlighting its significance in pharmaceutical research (Madaan et al., 2013).

Applications in Drug Development and Molecular Biology

HIV Integrase Inhibitors Synthesis : Derivatives of the compound have been synthesized as HIV integrase inhibitors, contributing valuable insights into the development of new antiviral drugs (Boros et al., 2009).

Novel Synthesis Methods Development : The compound has been instrumental in developing new, efficient synthesis methods for various pharmacologically relevant derivatives, showcasing its role in advancing synthetic methodologies (Shaabani et al., 2009).

Antimycobacterial Agents Synthesis : It has been used to create novel derivatives with potent antimycobacterial activity, highlighting its importance in addressing infectious diseases (Sriram et al., 2007).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Given the presence of a benzyl group and a nitrophenyl group, it’s possible that this compound could interact with a variety of enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activities. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies to determine its biological activity, potential therapeutic uses, and safety profile .

Properties

IUPAC Name

1-benzyl-N-(4-nitrophenyl)-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N4O4/c27-21(24-17-8-10-18(11-9-17)26(29)30)19-13-16-7-4-12-23-20(16)25(22(19)28)14-15-5-2-1-3-6-15/h1-13H,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDVAIZQQJPYNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=CC=N3)C=C(C2=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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